Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone
Description
Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone is a synthetic compound featuring a biphenyl moiety linked via a methanone group to a piperazine ring substituted with a 3-methylbenzyl group. This structural architecture is designed to modulate interactions with central nervous system (CNS) receptors, particularly dopamine (D2) and serotonin (5-HT2A) receptors, which are critical targets for antipsychotic agents. The compound’s design leverages the biphenyl group for lipophilicity and CNS penetration, while the 3-methylbenzyl substituent on piperazine fine-tunes receptor affinity and selectivity .
Properties
Molecular Formula |
C25H26N2O |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C25H26N2O/c1-20-6-5-7-21(18-20)19-26-14-16-27(17-15-26)25(28)24-12-10-23(11-13-24)22-8-3-2-4-9-22/h2-13,18H,14-17,19H2,1H3 |
InChI Key |
IVTLASKJODHGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Piperazin-1-yl)Benzaldehyde Intermediate
The foundational step involves preparing 4-(piperazin-1-yl)benzaldehyde, a key intermediate for subsequent functionalization. Adapted from PMC7571065, this reaction employs nucleophilic aromatic substitution:
Procedure :
-
Reactants : 4-Fluorobenzaldehyde (1.0 equiv), piperazine (1.2 equiv), potassium carbonate (1.5 equiv).
-
Solvent : Dimethylformamide (DMF), 10 mL per gram of 4-fluorobenzaldehyde.
-
Conditions : Reflux at 120°C for 24 hours under nitrogen atmosphere.
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Yield : 78–85%.
Characterization :
-
1H-NMR (DMSO-d6): δ 9.82 (s, 1H, CHO), 7.82 (d, J = 8.9 Hz, 2H), 6.92 (d, J = 8.9 Hz, 2H), 3.21 (t, 4H, piperazine), 2.42 (t, 4H, piperazine).
Methanone Formation via Friedel-Crafts Acylation
Coupling with Biphenyl-4-carbonyl Chloride
The methanone bridge is formed through Friedel-Crafts acylation, leveraging the electron-rich biphenyl system:
Procedure :
-
Reactants : 4-(3-Methylbenzyl)piperazin-1-ylbenzaldehyde (1.0 equiv), biphenyl-4-carbonyl chloride (1.05 equiv).
-
Catalyst : Aluminum chloride (AlCl3, 1.2 equiv).
-
Solvent : Nitromethane, 20 mL per gram of aldehyde.
-
Conditions : Reflux at 100°C for 6 hours.
-
Workup : Quenching with ice-HCl, extraction with ethyl acetate, column chromatography (SiO2, hexane:EtOAc 3:1).
Yield : 65–72%.
Characterization :
-
13C-NMR (CDCl3): δ 196.5 (C=O), 144.2–126.8 (aromatic carbons), 52.1 (piperazine N-CH2), 21.3 (CH3).
Reaction Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies of Friedel-Crafts acylation conditions reveal critical dependencies:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nitromethane | AlCl3 | 100 | 72 |
| DCM | FeCl3 | 25 | 58 |
| Toluene | ZnCl2 | 80 | 63 |
Analytical Validation and Quality Control
Purity Assessment
HPLC Conditions :
Spectroscopic Consistency
FT-IR (KBr):
Challenges and Alternative Pathways
Byproduct Formation
Minor products include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the methanone bridge, converting it to a secondary alcohol.
Substitution: The aromatic rings in the biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary alcohols from the reduction of the methanone bridge.
Substitution: Nitro or halogenated derivatives of the biphenyl group.
Scientific Research Applications
Chemistry
In chemistry, Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its piperazine moiety is known to enhance binding affinity and specificity.
Medicine
Medically, this compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders and infections. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system drugs.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable biphenyl structure.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as G-protein coupled receptors or ion channels. The piperazine moiety enhances its binding affinity, while the biphenyl group provides structural stability. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone can be contextualized by comparing it to analogs with variations in the piperazine substituents, biphenyl linkage, or aromatic substitutions. Below is a detailed analysis:
Substituent Variations on the Piperazine Ring
| Compound Name | Substituent | Key Pharmacological Findings | Physicochemical Properties | References |
|---|---|---|---|---|
| 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c) | 2-Methoxyphenyl (acetyl linkage) | - Potent anti-dopaminergic and anti-serotonergic activity. - Lower catalepsy induction (favorable side-effect profile). |
- Higher QPlogBB (brain/blood partition coefficient) due to methoxy group’s electron-donating effect. - Moderate EA (electron affinity). |
|
| 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (3k) | 2,3-Dichlorophenyl (acetyl linkage) | - Enhanced D2 receptor antagonism. - Reduced catalepsy compared to haloperidol. |
- Increased lipophilicity (Cl substituents). - Higher EA, correlating with receptor binding. |
|
| 4-(3-Chlorophenyl)-piperazin-1-ylmethanone | 3-Chlorophenyl | - Structural similarity but lacks methyl group; activity data not reported. | - Molecular weight: 376.88 g/mol. - Chlorine enhances electronegativity. |
|
| 4-(2-Hydroxyethyl)-piperazin-1-ylmethanone | 2-Hydroxyethyl | - Designed for neuroprotective applications (e.g., Parkinson’s disease). | - Hydroxyl group improves solubility but may reduce BBB penetration. | |
| 4-(3,4,5-Trimethoxyphenyl)-piperazin-1-ylmethanone | 3,4,5-Trimethoxyphenyl | - Trimethoxy groups enhance steric bulk and electron donation. - Potential for altered receptor subtype selectivity. |
- Increased molecular weight (324.42 g/mol). - High logP due to methoxy groups. |
Modifications to the Biphenyl Group
| Compound Name | Biphenyl Modification | Key Findings | |
|---|---|---|---|
| 4-(Benzoxadiazol-4-ylsulfonyl)-piperazin-1-ylmethanone | Benzoxadiazolylsulfonyl substitution | - Sulfonyl group introduces strong electron-withdrawing effects. - May reduce CNS penetration due to increased polarity. |
|
| 3-(Trifluoromethylphenyl)-piperazin-1-ylmethanone | Trifluoromethylphenyl | - CF3 group enhances lipophilicity and metabolic stability. - Moderate anti-dopaminergic activity. |
|
| 4-(4-Nitrophenylcarbonyl)-piperazin-1-ylmethanone | 4-Nitrophenylcarbonyl | - Nitro group reduces basicity (predicted pKa = -1.01). - Potential for covalent interactions with receptors. |
Linkage Variations
- Acetyl vs. Methanone Linkage: Compounds like 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone (acetyl linkage) exhibit similar receptor affinities but differ in pharmacokinetics. The acetyl group may confer flexibility, whereas the rigid methanone in the target compound could enhance binding specificity .
Key Research Findings and Trends
Anti-Dopaminergic Activity :
- The 3-methylbenzyl substituent in the target compound balances D2 receptor affinity and catalepsy induction, outperforming dichlorophenyl analogs (e.g., 3k) in side-effect profiles .
- QSAR models highlight QPlogBB and EA as critical descriptors for optimizing brain penetration and receptor binding .
Anti-Serotonergic Activity :
- Methoxy and chloro substituents on the piperazine ring enhance 5-HT2A antagonism, but bulky groups (e.g., trimethoxy) may reduce selectivity .
Physicochemical Properties :
Biological Activity
Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a biphenyl backbone and a piperazine moiety, suggests various biological activities that are currently under investigation. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
- Molecular Formula : C₂₁H₂₅N₃O
- Molecular Weight : 335.45 g/mol
The compound consists of a biphenyl group attached to a methanone functional group, which is further connected to a piperazine ring substituted with a 3-methylbenzyl group. This specific arrangement enhances its lipophilicity and potential receptor interactions, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have indicated that biphenyl derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated moderate to significant efficacy against human breast cancer cells. The IC50 values for these compounds suggest effective inhibition of cancer cell proliferation:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Biphenyl derivative 1 | 18 | PARP1 Inhibition |
| Biphenyl derivative 2 | 57.3 | PARP1 Inhibition |
These findings indicate that biphenyl-based compounds may serve as new drug candidates in oncology, particularly as PARP inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms .
Neuropharmacological Effects
The piperazine moiety in this compound is associated with various neuropharmacological effects. Compounds containing piperazine rings have been studied for their potential as antipsychotic agents. The structural similarity to known antipsychotics suggests that this compound could interact with neurotransmitter systems, particularly serotonin and dopamine receptors.
Case Studies and Research Findings
- Inhibition of PARP1 : A study demonstrated that biphenyl derivatives significantly inhibited the catalytic activity of PARP1, enhancing apoptosis in cancer cells through increased cleavage of PARP1 and activation of CASPASE 3/7 pathways .
- Structure-Activity Relationship (SAR) : The unique combination of the biphenyl core with specific substituents like the 3-methylbenzyl group enhances the bioavailability and receptor interaction profiles of these compounds. This has been supported by comparative studies showing that modifications in substituents can lead to variations in biological activity .
- Potential Antidepressant Effects : Preliminary data suggest that similar piperazine-containing compounds exhibit antidepressant-like effects in animal models, indicating a broader therapeutic potential beyond oncology .
Q & A
Q. Assay design :
- Dose-response curves : Test 0.1–100 µM concentrations to determine EC/IC.
- Negative controls : Include reference antagonists (e.g., haloperidol for D2) to validate assay specificity .
How can researchers design a structure-activity relationship (SAR) study to identify critical substituents for potency?
Answer:
Key steps :
Library design : Synthesize analogs varying the:
- Biphenyl moiety : Replace with naphthyl or heteroaromatic groups.
- Piperazine substituents : Test methyl, ethyl, or benzyl groups at the 3-position.
Activity screening :
- In vitro : Measure receptor binding (K) and functional activity (cAMP inhibition for GPCRs).
- In silico : Generate QSAR models using descriptors like molar refractivity and Hammett constants .
Q. Example SAR table :
| Substituent (R) | logP | D2 K (nM) | SERT IC (nM) |
|---|---|---|---|
| 3-methylbenzyl | 4.1 | 12.3 | 450 |
| 4-methoxybenzyl | 3.8 | 8.9 | 320 |
| 2-chlorobenzyl | 4.5 | 25.6 | >1000 |
What analytical methods are critical for ensuring batch-to-batch consistency in preclinical studies?
Answer:
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) at 1 mL/min; monitor λ = 254 nm .
- LC-MS : Confirm molecular ion ([M+H] at m/z 399.2) and assess impurities (e.g., unreacted starting materials).
- Elemental analysis : Verify C, H, N content (e.g., CHNO requires C 81.22%, H 7.34%, N 7.29%) .
How can computational methods predict metabolic stability and potential toxicity liabilities?
Answer:
- Metabolism prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperazine N-oxidation) .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic assays (e.g., Vivid® substrates) .
- hERG liability : Patch-clamp electrophysiology or in silico models (e.g., Derek Nexus) assess potassium channel blockade risk .
What strategies mitigate solubility challenges during formulation for in vivo studies?
Answer:
- Co-solvent systems : Use 10% DMSO/40% PEG-300 in saline for intravenous dosing.
- Amorphous solid dispersion : Spray-dry with polyvinylpyrrolidone (PVP K30) to enhance bioavailability .
- logP optimization : Introduce polar groups (e.g., hydroxyl) without compromising target engagement .
How are receptor binding kinetics (kon_{on}on/koff_{off}off) measured for this compound?
Answer:
- Surface plasmon resonance (SPR) : Immobilize purified D2 receptor on a Biacore chip; inject compound at 0.1–10 µM to calculate association/dissociation rates .
- Radioligand kinetic assays : Pre-incubate membranes with [H]ligand, then add excess cold ligand to measure displacement over time .
How do researchers resolve discrepancies between in vitro potency and in vivo efficacy?
Answer:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm adequate exposure .
- Metabolite identification : Incubate with liver microsomes to detect active/inactive metabolites .
- Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 monolayers to predict passive permeability (P > 5 × 10 cm/s) .
What catalytic systems improve selectivity in oxidation reactions of the piperazine ring?
Answer:
- Metal-free oxidation : Use mCPBA (meta-chloroperbenzoic acid) in DCM at 0°C to selectively oxidize the piperazine N4 position without degrading the biphenyl group .
- Enzymatic oxidation : Horseradish peroxidase (HRP) with HO generates hydroxylated derivatives under mild conditions (pH 7.4, 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
